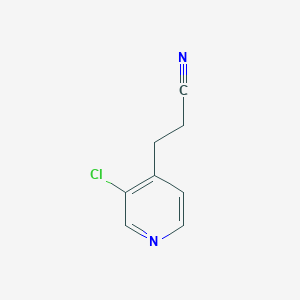
3-(3-Chloropyridin-4-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(3-Chloropyridin-4-yl)propanenitrile typically involves the reaction of 3-chloropyridine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency. These methods often include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
3-(3-Chloropyridin-4-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(3-Chloropyridin-4-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-(3-Chloropyridin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-(3-Chloropyridin-4-yl)propanenitrile can be compared with other similar compounds, such as:
3-Chloropyridine: An isomer with the formula C5H4ClN, used as a building block in organic synthesis.
2-Chloropyridine: Another isomer with similar applications but different reactivity and selectivity.
3-Bromopyridine: A brominated analog with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and selectivity, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
3-(3-chloropyridin-4-yl)propanenitrile |
InChI |
InChI=1S/C8H7ClN2/c9-8-6-11-5-3-7(8)2-1-4-10/h3,5-6H,1-2H2 |
Clave InChI |
VGATZMQHZBOPNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


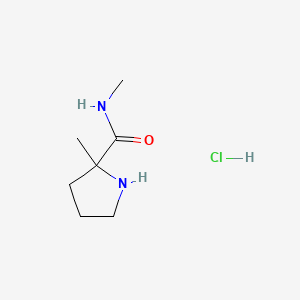
![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)

![1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)
![1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13585980.png)
![4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13585983.png)
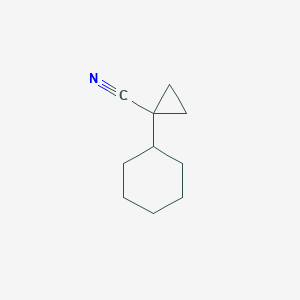
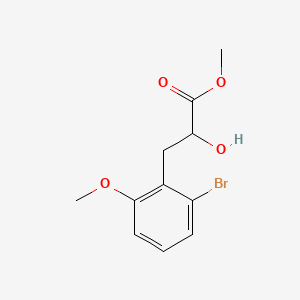
![2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide](/img/structure/B13586006.png)
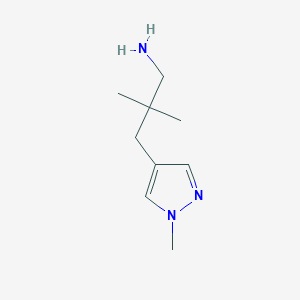
![6-Fluorospiro[3.3]heptan-2-OL](/img/structure/B13586028.png)
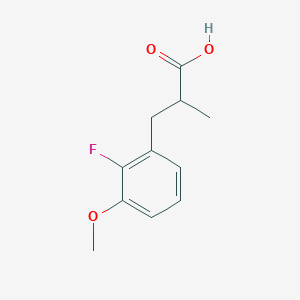
![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
